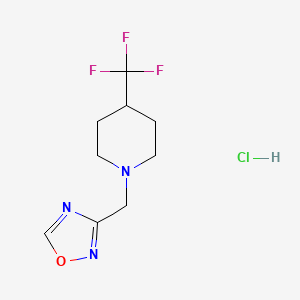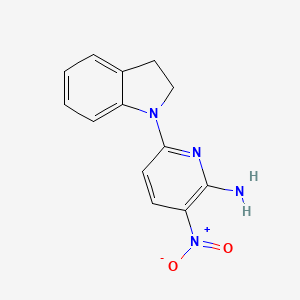![molecular formula C31H32N4O6 B2899153 ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931731-74-7](/img/no-structure.png)
ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the benzylamine group could potentially give this compound interesting structural properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The benzylamine group could participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethyl ester could make this compound more lipophilic, which could influence its solubility and reactivity .科学的研究の応用
Electro-Optical Applications
This compound has been identified as a potential candidate for electro-optical applications . The growth of bulk size crystals of ethyl 4-amino benzoate, which is structurally similar, has been reported using a single zone transparent resistive furnace . These crystals are of interest due to their non-centrosymmetric orthorhombic crystal system and good transmittance over the visible spectrum, making them suitable for non-linear optical applications .
Organic Light Emitting Diodes (OLEDs)
The compound’s derivatives have been studied for their OLED properties. Complexation with metal ions like Pt(^{2+}), Pd(^{2+}), and Ni(^{2+}) has shown to improve the hole and electron transfer rates, which is crucial for OLED performance . The study suggests that charge transport in these compounds can be significantly enhanced, making them promising materials for OLED technology .
Organic Solar Cells (OSCs)
Similarly, for OSCs, the compound’s complexes with transition metals have demonstrated a reduction in energy gap and improved charge mobility. This indicates that such complexes could serve as efficient electron donors to fullerene acceptors in OSCs . The open circuit voltage and UV-visible absorption spectra of these complexes also support their potential use in solar cells .
Charge Transport Enhancement
The charge transport properties of ethyl 4-amino benzoate and its complexes have been theoretically studied, revealing that complexation can lead to better performance in electronic devices . This includes increased charge mobility for both holes and electrons, which is beneficial for various electronic applications .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate. This intermediate is then reacted with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. The bromoethyl group is then substituted with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl 2-bromoacetate", "3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "sodium hydride", "4-methylbenzylamine" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate", "Reaction of ethyl 4-(bromoacetyl)aminobenzoate with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Substitution of the bromoethyl group with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |
CAS番号 |
931731-74-7 |
製品名 |
ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |
分子式 |
C31H32N4O6 |
分子量 |
556.619 |
IUPAC名 |
ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37) |
InChIキー |
ZFPDZBMLWRXYEQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)
![5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2899077.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)
![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)